molecular formula C19H21NO2 B11174869 Biphenyl-4-yl(2,6-dimethylmorpholin-4-yl)methanone

Biphenyl-4-yl(2,6-dimethylmorpholin-4-yl)methanone

Cat. No.: B11174869
M. Wt: 295.4 g/mol
InChI Key: ULXVRCZTNAIDOX-UHFFFAOYSA-N
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Description

Biphenyl-4-yl(2,6-dimethylmorpholin-4-yl)methanone is a complex organic compound that features a biphenyl group attached to a methanone moiety, which is further connected to a 2,6-dimethylmorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl(2,6-dimethylmorpholin-4-yl)methanone typically involves the reaction of biphenyl derivatives with 2,6-dimethylmorpholine under specific conditions. One common method includes the use of a Mannich reaction, where formaldehyde and 2,6-dimethylmorpholine react with a biphenyl derivative to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions, utilizing high-purity reagents and controlled reaction environments to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl(2,6-dimethylmorpholin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, while the morpholine ring can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Biphenyl-4-yl(2,6-dimethylmorpholin-4-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Biphenyl-4-yl(2,6-dimethylmorpholin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(cis-2,6-dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4’-(trifluoromethoxy)[1,1’-biphenyl]-3-carboxamide
  • (2,6-Dimethylmorpholin-4-yl)-(4-ethoxyphenyl)methanone

Uniqueness

Biphenyl-4-yl(2,6-dimethylmorpholin-4-yl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(4-phenylphenyl)methanone

InChI

InChI=1S/C19H21NO2/c1-14-12-20(13-15(2)22-14)19(21)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3

InChI Key

ULXVRCZTNAIDOX-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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